molecular formula C22H36BrNO6S B13766937 Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) CAS No. 66902-92-9

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester)

Cat. No.: B13766937
CAS No.: 66902-92-9
M. Wt: 522.5 g/mol
InChI Key: LOZDQBCXUFSNNU-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium salt combined with a methyl sulfate counterion and a bromoallyl phenylacetate ester. Its structure includes:

  • Methyl sulfate counterion: Likely contributes to solubility and ionic stability.

Synthetically, its ester component may resemble bromo esters synthesized via transesterification or bromoacetyl bromide reactions .

Properties

CAS No.

66902-92-9

Molecular Formula

C22H36BrNO6S

Molecular Weight

522.5 g/mol

IUPAC Name

[3-(4-bromo-2-phenylpent-4-enoyl)oxy-2,2-dimethylpropyl]-diethyl-methylazanium;methyl sulfate

InChI

InChI=1S/C21H33BrNO2.CH4O4S/c1-7-23(6,8-2)15-21(4,5)16-25-20(24)19(14-17(3)22)18-12-10-9-11-13-18;1-5-6(2,3)4/h9-13,19H,3,7-8,14-16H2,1-2,4-6H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LOZDQBCXUFSNNU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC(C)(C)COC(=O)C(CC(=C)Br)C1=CC=CC=C1.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) typically involves multiple steps. The process begins with the preparation of the quaternary ammonium salt, which is then reacted with the appropriate ester to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in studies involving cell membranes and ion channels due to its quaternary ammonium structure.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Comparisons:

Property Target Compound* Ammonium Sulfate [3-Cyanopropyl(2-hydroxyethyl)dimethylammonium]
Nitrogen Assimilation Not reported Assimilated by yeast Unlikely (complex substituents hinder bioavailability)
Solubility High (methyl sulfate) High in water Moderate (depends on counterion)
Surface Activity Likely surfactant Low Surfactant potential (alkyl/cyano groups)

*Inferred based on structural analogs.

The target compound’s ammonium core differs from simpler salts (e.g., ammonium sulfate) due to its branched hydroxypropyl and dimethyl groups, which may enhance hydrophobic interactions and reduce crystallinity. Unlike ammonium sulfate, which is assimilated as a nitrogen source in yeast, bulky quaternary ammonium derivatives are typically excluded from metabolic pathways .

Sulfate Counterions

Hygroscopicity and Surface Tension:

Compound Hygroscopic Growth Factor (25°C, RH ~80%) Surface Tension (mN/m, 1:5 OS:AS ratio)
Methyl sulfate 1.4–1.6 50–55
Ethyl sulfate 1.3–1.5 55–60
Octyl sulfate 1.1–1.2 65–70

The methyl sulfate counterion in the target compound likely provides intermediate hygroscopicity compared to ethyl or octyl sulfates. Mixed solutions with ammonium sulfate (AS) show reduced surface tension, suggesting synergistic effects in aerosol or colloidal systems .

Bromoallyl Phenylacetate Esters

Research Findings and Implications

  • Surface Activity : The methyl sulfate and quaternary ammonium groups suggest utility in detergents or emulsifiers, with surface tension reduction comparable to ethyl sulfate-AS mixtures .
  • Biochemical Interactions: Unlike assimilated ammonium sulfate, the target compound’s bulky structure likely limits microbial uptake, making it suitable for non-biodegradable applications .
  • Synthetic Challenges : The ester component’s bromoallyl group may require stabilization during synthesis, as seen in analogous bromo esters prone to hydrolysis or rearrangement .

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